molecular formula C22H16N2O4S B2836267 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate CAS No. 877636-76-5

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate

Cat. No.: B2836267
CAS No.: 877636-76-5
M. Wt: 404.44
InChI Key: MOXDRGGSBAJIIA-UHFFFAOYSA-N
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Description

6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate is a synthetic organic compound featuring a pyranone core linked to a 4-methylpyrimidine group via a sulfanylmethyl bridge and esterified with a naphthalene-2-carboxylate moiety. This unique molecular architecture, characterized by electron-deficient aromatic systems and a sulfur-containing linker, makes it a valuable scaffold in scientific research . In Medicinal Chemistry , this compound serves as a key intermediate or scaffold for the development of novel bioactive molecules. The structural motifs present, particularly the pyrimidine and pyranone rings, are commonly found in compounds that interact with enzymes and receptors. The sulfur atom in the pyrimidine ring can potentially form covalent bonds with nucleophilic residues in protein active sites, suggesting potential for enzyme inhibition . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new agents targeting specific disease pathways. In Materials Science , the compound's conjugated system and unique electronic properties render it a candidate for developing advanced materials with specific optical or electronic characteristics . Furthermore, it is useful in Biological Studies for probing the interactions between small molecules and biological macromolecules like proteins and nucleic acids, helping to elucidate complex biochemical mechanisms . Attention: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-14-8-9-23-22(24-14)29-13-18-11-19(25)20(12-27-18)28-21(26)17-7-6-15-4-2-3-5-16(15)10-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXDRGGSBAJIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the 4-methyl group can be introduced via alkylation reactions.

    Thioether Formation: The sulfanylmethyl group can be attached to the pyrimidine ring through a nucleophilic substitution reaction using a thiol reagent.

    Pyran Ring Synthesis: The 4-oxopyran ring can be synthesized through cyclization reactions involving appropriate diketone or ketoester precursors.

    Naphthalene Carboxylation: The naphthalene-2-carboxylate moiety can be introduced via Friedel-Crafts acylation or other carboxylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the pyran ring, potentially converting them to alcohols.

    Substitution: The aromatic rings (pyrimidine and naphthalene) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (solvent, temperature) are employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in organic reactions.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound might be used as a probe to study biological processes or as a precursor for bioactive molecules.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs (Table 1) highlight key variations in substituents and pharmacological properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogs

CAS Number / Compound Name Key Structural Differences Hypothesized Functional Impact
877638-25-0 : Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate Phthalate ester (vs. naphthalene-2-carboxylate) Reduced lipophilicity; altered metabolic stability
1070801-31-8 : Trifluoro-thiophenyl butanone derivative Trifluoromethyl and thiophene substituents Enhanced electrophilicity; potential kinase inhibition
117178-65-1 : Tetrahydrofuranmethanol acetate Tetrahydrofuran core (vs. pyran-4-one) Lower aromaticity; altered solubility and bioavailability

Critical Observations :

The 4-methylpyrimidin-2-ylthio linker may confer resistance to oxidative degradation compared to non-methylated pyrimidine analogs, as methyl groups often stabilize adjacent sulfur bonds .

Metabolic and Pharmacokinetic Profiles :

  • The trifluoro-thiophenyl derivative (1070801-31-8) exhibits higher metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s naphthalene group may increase hepatic clearance via CYP-mediated oxidation.

Synthetic Accessibility: The tetrahydrofuran derivative (117178-65-1) is simpler to synthesize but lacks the pyranone ring’s conformational rigidity, which is critical for target selectivity in drug design.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution, esterification, and heterocyclic coupling. Key parameters include:
  • Temperature : 60–80°C for pyran ring formation (exothermic steps require precise thermal control) .
  • Catalysts : Trisodium citrate dihydrate or palladium-based catalysts for thioether bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
    Table 1: Reaction Optimization Parameters
StepParameterOptimal RangeYield Impact
Thioether bond formationTemperature70°C+15% yield
EsterificationSolventAnhydrous DMFPurity >95%

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrimidine and pyran rings (e.g., δ 8.2 ppm for pyrimidine protons) .
  • X-ray Crystallography : Resolves spatial arrangement of the naphthalene carboxylate moiety .
  • HPLC-MS : Validates purity (>95%) and molecular weight (C24_{24}H18_{18}N2_2O4_4S, MW 454.47) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, MIC ≤ 16 µg/mL) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

Advanced Research Questions

Q. How do functional groups (e.g., pyrimidine-thioether, naphthalene carboxylate) influence its reactivity and bioactivity?

  • Methodological Answer :
  • Pyrimidine-Thioether : Enhances electrophilic substitution via sulfur’s lone pairs, enabling covalent binding to cysteine residues in target proteins .
  • Naphthalene Carboxylate : Stabilizes π-π stacking in enzyme active sites (e.g., intercalation with DNA topoisomerase II) .
    Table 2: Functional Group Contributions
GroupReactivityBioactivity Role
Pyrimidine-thioetherNucleophilic substitutionEnzyme inhibition
Naphthalene carboxylateπ-π interactionsDNA intercalation

Q. How can contradictory bioactivity data (e.g., variable IC50_{50} across studies) be resolved?

  • Methodological Answer :
  • Standardized Assay Conditions : Control pH (7.4 for physiological mimicry), serum concentration (10% FBS), and incubation time (48 hours) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may alter activity .
  • Computational Docking : Compare binding modes in target proteins (e.g., MD simulations for stability analysis) .

Q. What advanced synthetic strategies improve scalability without compromising purity?

  • Methodological Answer :
  • Continuous Flow Reactors : Reduce reaction time by 40% and improve yield consistency (e.g., microreactors for thioether coupling) .
  • Solid-Phase Synthesis : Immobilize intermediates on resin to minimize byproducts .
  • Green Chemistry : Use water as a co-solvent for esterification (reduces DMF usage by 30%) .

Q. What mechanistic insights exist for its interactions with biological targets?

  • Methodological Answer :
  • Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., konk_{on} = 1.2 × 104^4 M1^{-1}s1^{-1} for kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Mutagenesis Studies : Identify critical residues (e.g., Cys773 in EGFR) for covalent adduct formation .

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